molecular formula C10H12BrFO B3240519 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol CAS No. 1437780-04-5

2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol

Cat. No.: B3240519
CAS No.: 1437780-04-5
M. Wt: 247.10 g/mol
InChI Key: ITVANIUHYDWBMD-UHFFFAOYSA-N
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Description

“2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol” is a chemical compound with the CAS number 1437780-04-5 . It has a molecular weight of 247.10 and a molecular formula of C10H12BrFO .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C10H12BrFO . This indicates that the molecule is composed of 10 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 247.10 . Unfortunately, other specific properties such as boiling point, melting point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Application in Drug Development

A study highlighted the practical synthesis of related fluorinated and brominated biphenyl compounds, which are key intermediates in the manufacture of pharmaceuticals like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis method developed addresses the high cost and safety concerns associated with previous approaches, suggesting the importance of such compounds in pharmaceutical manufacturing and the ongoing efforts to optimize their production (Qiu et al., 2009).

Chemosensors Development

Research on the development of chemosensors for detecting various analytes, including metal ions and neutral molecules, has utilized compounds with similar functional groups. The high selectivity and sensitivity of these chemosensors underscore the potential utility of structurally related compounds in creating sophisticated detection systems for environmental, biological, and chemical applications (Roy, 2021).

Amyloid Imaging in Alzheimer’s Disease

Fluorinated compounds have been explored for their application in amyloid imaging, particularly in the context of Alzheimer's disease. Radioligands developed for PET scans to measure amyloid in vivo in patients' brains represent a critical breakthrough in early disease detection and the evaluation of anti-amyloid therapies, highlighting the relevance of fluorinated molecules in medical diagnostics (Nordberg, 2007).

Antimicrobial Activity

The antimicrobial activity of eugenol, a compound structurally distinct but sharing some functional similarities with brominated and fluorinated molecules, demonstrates the broad potential of such compounds in addressing health risks associated with pathogenic microorganisms. This suggests that related compounds, including "2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol," might also possess valuable antimicrobial properties (Marchese et al., 2017).

Optoelectronic Materials

The inclusion of fluorinated and brominated fragments into π-extended conjugated systems has been shown to be of great value in creating novel optoelectronic materials. These compounds are instrumental in fabricating materials for organic light-emitting diodes (OLEDs) and other electronic devices, indicating the potential application areas for related compounds in electronics and photonics (Lipunova et al., 2018).

Properties

IUPAC Name

2-(6-bromo-2-fluoro-3-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-6-4-5-7(11)8(9(6)12)10(2,3)13/h4-5,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVANIUHYDWBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(C)(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240905
Record name 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437780-04-5
Record name 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437780-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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